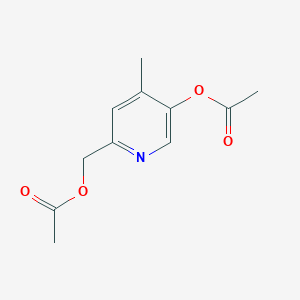
(5-Acetoxy-4-methylpyridin-2-yl)methyl acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5-乙酰氧基-4-甲基吡啶-2-基)甲基乙酸酯是一种化学化合物,其分子式为C11H13NO4,分子量为223.23 g/mol 。该化合物以吡啶环上连接的乙酰氧基和甲基为特征,使其成为吡啶的衍生物。由于其独特的化学性质,它被应用于各种化学和工业领域。
准备方法
合成路线和反应条件
(5-乙酰氧基-4-甲基吡啶-2-基)甲基乙酸酯的合成可以通过多种方法实现。 一种常见的方法是使用乙酸酐在催化剂如吡啶的存在下,对4-甲基-2-吡啶甲醇进行乙酰化 。该反应通常在温和条件下进行,温度保持在约0-5°C,以防止副反应发生。
工业生产方法
在工业环境中,可以使用连续流动合成技术扩大(5-乙酰氧基-4-甲基吡啶-2-基)甲基乙酸酯的生产规模。 与传统的间歇工艺相比,这种方法具有反应时间更短、安全性更高、废物减少等优点 。连续流动装置的使用可以高效地生产高产率和高纯度的化合物。
化学反应分析
反应类型
(5-乙酰氧基-4-甲基吡啶-2-基)甲基乙酸酯会发生多种化学反应,包括:
氧化: 该化合物可以被氧化形成相应的吡啶N-氧化物。
还原: 还原反应可以将乙酰氧基转化为羟基。
取代: 使用适当的试剂,可以将乙酰氧基取代为其他官能团。
常用试剂和条件
氧化: 常用的氧化剂包括过氧化氢和间氯过氧苯甲酸。
还原: 使用锂铝氢化物 (LiAlH4) 或硼氢化钠 (NaBH4) 等还原剂。
取代: 亲核取代反应可以使用甲醇钠或叔丁醇钾等试剂进行。
主要生成产物
从这些反应中形成的主要产物取决于所使用的具体条件和试剂。 例如,(5-乙酰氧基-4-甲基吡啶-2-基)甲基乙酸酯的氧化可以生成吡啶N-氧化物,而还原可以生成4-甲基-2-吡啶甲醇 .
科学研究应用
(5-乙酰氧基-4-甲基吡啶-2-基)甲基乙酸酯在科学研究中有多种应用:
化学: 它被用作合成各种有机化合物的中间体。
生物学: 研究该化合物潜在的生物活性及其与生物分子的相互作用。
医学: 正在进行研究以探索其潜在的治疗应用,包括其作为药物合成前体的作用。
作用机制
(5-乙酰氧基-4-甲基吡啶-2-基)甲基乙酸酯的作用机制涉及其与特定分子靶点和途径的相互作用。乙酰氧基可以发生水解,释放乙酸和相应的醇,然后参与各种生化过程。 该化合物的作用是通过其调节参与细胞信号通路中酶和受体活性的能力来介导的 .
相似化合物的比较
类似化合物
2-甲基-5-乙基吡啶: 用作生产烟酸和烟酰胺的中间体.
5-乙酰基-2-甲氧基吡啶: 研究其潜在的生物活性.
2-(吡啶-2-基)嘧啶衍生物: 以其抗纤维化活性而闻名.
独特性
(5-乙酰氧基-4-甲基吡啶-2-基)甲基乙酸酯由于其特定的官能团,具有独特的化学反应性和生物活性,而独一无二。其乙酰氧基允许多种化学修饰,使其成为各种合成途径中宝贵的中间体。
属性
分子式 |
C11H13NO4 |
|---|---|
分子量 |
223.22 g/mol |
IUPAC 名称 |
(5-acetyloxy-4-methylpyridin-2-yl)methyl acetate |
InChI |
InChI=1S/C11H13NO4/c1-7-4-10(6-15-8(2)13)12-5-11(7)16-9(3)14/h4-5H,6H2,1-3H3 |
InChI 键 |
FRVIHPUKTKJXAH-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=NC=C1OC(=O)C)COC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















